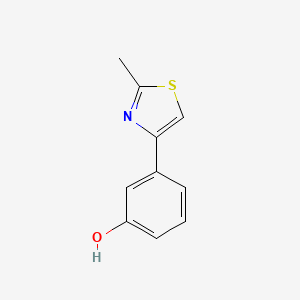

3-(2-Methylthiazol-4-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NOS |

|---|---|

Molecular Weight |

191.25 g/mol |

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)phenol |

InChI |

InChI=1S/C10H9NOS/c1-7-11-10(6-13-7)8-3-2-4-9(12)5-8/h2-6,12H,1H3 |

InChI Key |

XUTSREOVBGWBPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

In Vitro Investigations of Biological Activities and Molecular Mechanisms of 3 2 Methylthiazol 4 Yl Phenol and Its Analogs

Research into Antioxidant Properties of Thiazolylphenolic Structures

The antioxidant capacity of thiazolylphenolic compounds is a primary area of investigation, largely attributed to the phenolic moiety. The combination of the thiazole (B1198619) core with polyphenolic structures has been shown to yield compounds with substantial antioxidant activity, often comparable to or exceeding that of established standards. nih.gov

Elucidation of Mechanisms for Reactive Oxygen Species Scavenging

The primary mechanisms by which phenolic compounds, including thiazolylphenolic structures, exert their antioxidant effects are through hydrogen atom transfer (HAT) and electron transfer. nih.govucl.ac.uk The HAT mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, effectively neutralizing it. The ease of this donation is a key determinant of the compound's antiradical activity. ucl.ac.uk

Reactive Oxygen Species (ROS) are byproducts of normal metabolism and include molecules like the superoxide (B77818) radical (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). mdpi.com An imbalance between ROS production and the body's ability to detoxify them leads to oxidative stress. mdpi.com Thiazolylphenolic compounds can scavenge these harmful species. For instance, the presence of catechol (3,4-dihydroxyphenyl) or resorcinol (B1680541) (2,4-dihydroxyphenyl) moieties in the structure is particularly effective. ucl.ac.ukwho.intmdpi.com The two phenolic hydroxyl groups and the hydrazone linker in some analogs are credited with the remarkable antioxidant and antiradical activity by facilitating the release of hydrogen atoms. nih.gov The antioxidant potential is also linked to the chelation of metal ions like Fe²⁺ and Cu²⁺, which are involved in radical generation. mdpi.com

Comparative Analysis of Antioxidant Activity against Reference Compounds

Numerous studies have benchmarked the antioxidant activity of novel thiazolylphenolic compounds against standard references such as Trolox (a water-soluble vitamin E analog) and ascorbic acid (Vitamin C). nih.govucl.ac.uk A variety of assays are employed to evaluate this activity, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as electron transfer-based assays like FRAP (Ferric Reducing Antioxidant Potential), CUPRAC (Cupric Reducing Antioxidant Capacity), and TAC (Total Antioxidant Capacity). nih.govmdpi.com

In many cases, synthesized thiazolylphenolic derivatives have demonstrated superior performance. For example, certain catechol hydrazinyl-thiazole derivatives have shown significantly stronger scavenging activity against DPPH and ABTS radicals than both Trolox and ascorbic acid. ucl.ac.ukmdpi.com One study found a catechol hydrazinyl-thiazole (CHT) to have a 3.28-fold lower IC₅₀ (the concentration required to inhibit 50% of the radical) than Trolox in the DPPH assay, indicating much higher potency. ucl.ac.ukmdpi.com Similarly, in the ABTS assay, the same compound was found to be 3.16 times more active than Trolox. ucl.ac.uk

The tables below present comparative data from various studies, illustrating the antioxidant potential of selected thiazolylphenol analogs relative to standard antioxidants.

Table 1: DPPH Radical Scavenging Activity (IC₅₀ in µM) A lower IC₅₀ value indicates higher antioxidant activity.

| Compound/Analog | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Catechol hydrazinyl-thiazole (CHT) | 12.31 ± 0.11 | Trolox | 40.38 ± 0.23 | mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | 12.31 ± 0.11 | Ascorbic Acid | 60.81 ± 0.31 | mdpi.com |

| Analog 7e (dihydroxybenzylidene) | 12.43 ± 0.12 | Trolox | 20.35 ± 0.18 | nih.gov |

Table 2: ABTS Radical Scavenging Activity (IC₅₀ in µM) A lower IC₅₀ value indicates higher antioxidant activity.

| Compound/Analog | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Catechol hydrazinyl-thiazole (CHT) | 4.15 ± 0.05 | Trolox | 13.11 ± 0.14 | ucl.ac.uk |

| Analog 7k (trihydroxybenzylidene) | 5.34 ± 0.04 | Trolox | 14.56 ± 0.11 | nih.gov |

Exploration of Anti-Infective and Antimicrobial Potential

The thiazole ring is a core component in many pharmacologically active compounds, contributing to a wide spectrum of anti-infective properties. nih.govglobalresearchonline.net Its derivatives have been investigated for their ability to combat bacteria, fungi, protozoa, and mycobacteria.

Studies on Antibacterial and Antifungal Activities

Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents. globalresearchonline.netnih.gov Research has shown that these compounds can be effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). mdpi.comnih.gov The mechanism of action for some phenolic isomers is reported to involve the disruption of the bacterial membrane, leading to the leakage of cellular contents and cell death. nih.gov

In comparative studies, certain 5-methylthiazole-based thiazolidinones exhibited better activity than the standard drugs ampicillin (B1664943) and streptomycin (B1217042) against resistant strains of E. coli and methicillin-resistant S. aureus (MRSA). nih.gov The antifungal activity of these compounds has also been noted, with many derivatives showing better potency than the reference drug ketoconazole (B1673606) against various fungal strains, including Candida albicans. nih.gov

Table 3: Antibacterial and Antifungal Activity (MIC in µg/mL) Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower value indicates higher potency.

| Compound/Analog | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Source |

|---|---|---|---|---|

| Thiazole Derivative 10 | 17.3 | 43.3 | 21.6 | nih.gov |

| Thiazole Derivative 12 | 84.7 | 42.3 | 42.3 | nih.gov |

| Thiazole Derivative 13 | 43.0 | 43.0 | 43.0 | nih.gov |

| Ampicillin (Standard) | 12.5 | 25 | N/A | nih.gov |

| Streptomycin (Standard) | 25 | 12.5 | N/A | nih.gov |

Investigations into Antiprotozoal and Antimalarial Efficacy

The search for new antimalarial agents is critical due to widespread drug resistance. Thiazole derivatives have emerged as a promising class of compounds in this area. nih.gov In vitro studies have evaluated the inhibitory effects of 2-(2-hydrazinyl)thiazole derivatives against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Specific analogs have demonstrated significant antimalarial activity, with IC₅₀ values in the sub-micromolar range. For instance, 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one showed an IC₅₀ of 0.648 µM. nih.gov Docking studies suggest that these compounds may act by inhibiting the parasite's trans-2-enoyl acyl carrier protein reductase, a key enzyme in fatty acid synthesis. nih.gov

Table 4: In Vitro Antimalarial Activity against P. falciparum

| Compound/Analog | IC₅₀ (µM) | Source |

|---|---|---|

| 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one (5d) | 0.648 | nih.gov |

Research on Anti-mycobacterial Properties

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. nih.gov Thiazole-containing compounds have been a focus of this research, with various analogs showing potent activity against Mtb. nih.govnih.gov

The 2-aminothiazole (B372263) series, for example, has been found to have good activity against Mtb growth, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MIC). nih.gov Other research on thiazolidin-4-one derivatives conjugated with a 1,3-thiazole ring also showed potent antitubercular activity against both drug-sensitive and drug-resistant Mtb strains. nih.gov Semi-synthetic modifications of natural products like nocathiacin and thiazomycin, which are thiazolyl peptides, have also yielded analogs with strong activity against clinical MDR strains of M. tuberculosis. nih.gov These analogs often lack cross-resistance with existing first-line drugs like isoniazid (B1672263) and rifampicin. nih.gov

Table 5: Anti-mycobacterial Activity against M. tuberculosis H37Rv

| Compound/Analog Class | MIC (µg/mL) | Source |

|---|---|---|

| 2,4,5-trisubstituted thiazole (12a) | 2.1 | fabad.org.tr |

| 2-aminothiazole (20) | < 0.2 | nih.gov |

| Thiazolidin-4-one conjugate (64c) | 0.6 (2.28 µM) | nih.gov |

| Isoniazid (Standard) | 0.025 - 0.05 | nih.gov |

Studies on Antineoplastic and Antiproliferative Activities in Cancer Research

The thiazole nucleus is a fundamental component of several clinically approved anticancer drugs, including Dasatinib and Dabrafenib. nih.gov This has spurred extensive research into novel thiazole-containing compounds as potential therapeutic agents for cancer. These molecules have been shown to target various biological pathways involved in cancer progression. researchgate.net

DNA Topoisomerase Inhibition Research

DNA topoisomerases are crucial enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Some indole-thiazole derivatives have been investigated for their ability to inhibit these enzymes. For instance, a series of 3-methyl-2-phenyl-1H-indoles demonstrated a good correlation between their antiproliferative effects and their ability to inhibit human DNA topoisomerase II. researchgate.net Another study designed and synthesized a novel pyrano[2,3-d]thiazole derivative, which was found to interact with calf-thymus DNA (CT-DNA), suggesting an intercalative mode of binding. Molecular docking studies further supported its potential to bind to the DNA-Topo II complex. nih.gov

Tubulin Polymerization Inhibition Research

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer agents. nih.gov Thiazole derivatives have been a focus of research for developing tubulin polymerization inhibitors.

A novel series of thiazole-naphthalene derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov Among them, compound 5b was identified as a potent inhibitor with an IC₅₀ value of 3.3 µM, which is more potent than the standard drug colchicine (B1669291) (IC₅₀ = 9.1 µM). nih.gov Molecular docking studies suggested that this compound binds to the colchicine binding site of tubulin. nih.gov

Another study focused on thiazole-based chalcones as potential tubulin polymerization inhibitors. mdpi.com Compound 2e from this series demonstrated significant inhibition of tubulin polymerization with an IC₅₀ value of 7.78 μM. mdpi.com Furthermore, a series of 2,4-disubstituted thiazole derivatives were developed, with some compounds showing superior activity against various cancer cell lines by targeting tubulin polymerization. nih.gov For example, a thiazole-naphthalene hybrid, compound VI , inhibited tubulin polymerization with an IC₅₀ of 3.3 μM. frontiersin.org

| Compound | Description | Tubulin Polymerization IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5b | Thiazole-naphthalene derivative | 3.3 | nih.gov |

| Compound 2e | Thiazole-based chalcone | 7.78 | mdpi.com |

| Compound VI | Thiazole-naphthalene hybrid | 3.3 | frontiersin.org |

| Compound VII | Thiazole-hydrazone-indole conjugate | 1.68 | frontiersin.org |

| Compound VIII | 2,4-disubstituted thiazole | 2.00 | frontiersin.org |

| Colchicine (Standard) | Reference drug | 9.1 | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Modulation Studies

The epidermal growth factor receptor (EGFR) is a key mediator of cell proliferation and is often overexpressed in various cancers, making it a prime target for anticancer therapies. mdpi.comnih.gov Several thiazole-containing compounds have been developed as EGFR inhibitors.

A series of novel thiophenyl thiazolyl-pyridine hybrids were synthesized and evaluated for their anticancer activity against the A549 lung cancer cell line, with their mechanism of action investigated through docking studies targeting EGFR tyrosine kinase. mdpi.com Similarly, pyrazole–thiadiazole-based compounds have been developed as EGFR inhibitors. nih.govacs.org Compound 6g from this series showed potent inhibitory activity on the EGFR enzyme with an IC₅₀ value of 0.024 ± 0.002 μM. nih.govacs.org

Another study reported on thiazolo-quinolone hybrids as potential EGFR and/or PI3K inhibitors. researchgate.net A 6-methoxy-2-quinolone derivative demonstrated EGFR inhibition comparable to the drug gefitinib. researchgate.net Furthermore, some thiazole derivatives have been identified as dual inhibitors of EGFR and BRAFV600E. nih.gov

| Compound | Description | EGFR Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6g | Pyrazole–thiadiazole-based compound | 0.024 ± 0.002 | nih.govacs.org |

| Erlotinib (Standard) | Reference drug | 0.002 ± 0.001 | nih.gov |

| Compound 4f | Thiazolo-quinolone hybrid | 0.061 | researchgate.net |

| Tamoxifen (Standard) | Reference drug | 0.069 | researchgate.net |

Receptor and Enzyme Interaction Research

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluR5)

Metabotropic glutamate receptor 5 (mGluR5) is a target for therapeutic intervention in various neurological and psychiatric disorders. Research has indicated that mGluR5 antagonists could be beneficial, and efforts have been made to develop modulators of this receptor. researchgate.net Thiazole derivatives have been explored in this context. For example, 4-alkoxy-6-methylpicolinamide negative allosteric modulators of mGluR5 have been developed, where a key synthetic step involves the reaction of a carboxylic acid derivative with a thiazole amine. researchgate.net Studies have shown that pharmacological inhibitors of mGluR5 receptor function may represent a novel class of therapeutic agents. researchgate.net

Estrogen-Related Receptor (ERR) Modulatory Research

Estrogen-Related Receptors (ERRs) are a subgroup of nuclear receptors that are considered orphan receptors because their endogenous ligands have not yet been identified. acs.org There are three isoforms: ERRα, ERRβ, and ERRγ. ERRα is constitutively active, meaning it can initiate gene transcription without a bound ligand. acs.org It plays a significant role in cellular energy metabolism and has been implicated in the pathology of several diseases, including breast cancer, making it a target for therapeutic intervention. acs.orgnih.govbenthamdirect.com

Inverse agonists are a class of ligands that bind to a receptor and reduce its constitutive activity. acs.org XCT-790 is a notable and potent inverse agonist of ERRα. acs.orgnih.govnih.gov Studies have shown that XCT-790 can suppress the proliferation of cancer cells, including triple-negative breast cancer and chemoresistant cancer cells, by inducing mitochondrial-related apoptosis and endoplasmic reticulum stress. nih.govnih.gov The binding of inverse agonists like XCT-790 to the ERRα ligand-binding pocket is thought to induce a conformational change that prevents the recruitment of coactivators necessary for transcription. rsc.org

The development of ERRα modulators is an active area of research, with the goal of creating compounds with improved potency and selectivity. benthamdirect.com These modulators are being investigated for their potential in treating a variety of conditions, including cancer, type 2 diabetes, and obesity. google.com

Table 1: Investigated ERRα Inverse Agonists

| Compound | Description | Key Findings | Citations |

|---|---|---|---|

| XCT-790 | A potent and selective ERRα inverse agonist. | Suppresses proliferation and induces apoptosis in various cancer cell lines. nih.govnih.gov | acs.orgnih.govnih.govrsc.org |

| Compound 1 | Cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine. | Binds to the ERRα ligand-binding pocket. | rsc.org |

| Compound 3 | 1-(2,5-diethoxy-benzyl)-3-phenyl-urea analogue. | Binds more tightly to ERRα than compounds 1 and 2. | rsc.org |

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition Studies

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase that exists in two isoforms, GSK-3α and GSK-3β. nih.gov GSK-3β is implicated in a wide range of cellular processes and has been linked to various diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes. nih.govekb.eggoogle.com The inhibition of GSK-3β is therefore a significant area of therapeutic research.

Thiazole derivatives have emerged as a promising scaffold for the development of GSK-3β inhibitors. nih.govekb.eg For instance, the thiazole compound AR-A014418 is a selective and ATP-competitive inhibitor of GSK-3β. nih.gov Research has shown that modifications to the thiazole ring and its substituents can significantly impact the potency and selectivity of these inhibitors. nih.govmdpi.com For example, the introduction of a primary carboxamide group on the thiazole ring has been shown to enhance inhibitory activity. nih.gov

Several potent GSK-3β inhibitors with different chemical scaffolds are also under investigation. These include maleimide (B117702) derivatives like SB216763 and complex heterocyclic structures. nih.gov The goal of these studies is to develop highly selective and potent inhibitors that can be used to treat GSK-3β-related pathologies. nih.gov

Table 2: Notable GSK-3β Inhibitors

| Compound | Chemical Class | IC₅₀ (GSK-3β) | Key Findings | Citations |

|---|---|---|---|---|

| AR-A014418 | Thiazole derivative | 100 nM | Selective and ATP-competitive inhibitor. | nih.gov |

| Compound 42 | Acylaminopyridine derivative | 0.29 ± 0.01 nM | Presence of larger ether groups at the C-4 position improved potency. | nih.gov |

| Compound 40 | Thiazole derivative | 10 nM | Also shows inhibitory activity against IKK-β and ROCK-1. | mdpi.com |

| SB216763 | Maleimide derivative | Potent inhibitor | Also acts as a partial agonist of the aryl hydrocarbon receptor. | nih.gov |

| MMBO | Oxadiazole derivative | Not specified | Displays high selectivity and brain penetration. | nih.gov |

General Enzyme Activity Modulation and Selectivity Profiling

The thiazole scaffold is a versatile structure found in many biologically active compounds, contributing to a wide range of pharmacological activities. globalresearchonline.netmdpi.com Beyond specific targets like ERRα and GSK-3β, thiazole derivatives have been investigated for their ability to modulate the activity of various other enzymes.

For example, certain thiazole-based stilbene (B7821643) analogs have been identified as potent inhibitors of DNA topoisomerase IB, an enzyme crucial for DNA replication and a target for cancer therapy. nih.gov Additionally, some 5-aminothiazole derivatives have been shown to modulate the protein-protein interaction functions of prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases. nih.gov

Selectivity is a critical aspect of drug development, and kinase inhibitor profiling is often conducted to assess off-target effects. For instance, the GSK-3β inhibitor AR-A014418 was found to be highly specific for GSK-3 when tested against a panel of 26 other kinases. unibo.it Similarly, novel phosphoinositide-3-kinase (PI3K) inhibitors with a pteridinone core have been profiled against a large panel of kinases to ensure their high selectivity. acs.org This broad screening helps to identify potential side effects and ensures that the desired therapeutic effect is due to the inhibition of the intended target.

The diverse biological activities of thiazole-containing compounds highlight the importance of this heterocyclic ring in medicinal chemistry. globalresearchonline.netmdpi.com Ongoing research continues to explore the potential of new thiazole analogs as modulators of various enzymatic pathways.

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| 3-(2-Methylthiazol-4-yl)phenol | |

| XCT-790 | |

| AR-A014418 | |

| SB216763 | |

| MMBO (2-methyl-5-(3-{4-[(S)-methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole) | |

| Cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine | |

| 1-(2,5-diethoxy-benzyl)-3-phenyl-urea | |

| Acylaminopyridine derivative (Compound 42) |

Computational and Theoretical Chemistry Approaches in Thiazolylphenol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-(2-Methylthiazol-4-yl)phenol, DFT calculations would be used to determine its optimized three-dimensional geometry, including key bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as total energy, dipole moment, and charge distribution on individual atoms would be calculated. This information is crucial for understanding the molecule's stability and its interactions with its environment.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-S (Thiazole) | Data not available |

| Bond Length | C-N (Thiazole) | Data not available |

| Bond Length | C-O (Phenol) | Data not available |

| Bond Angle | C-S-C (Thiazole) | Data not available |

| Dihedral Angle | Phenol-Thiazole | Data not available |

Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound is currently available.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Hypothetical Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No calculated FMO data for this compound has been found.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, areas of positive potential (blue) are electron-deficient and are the likely targets for nucleophiles. For this compound, an MEP analysis would highlight the reactive nature of the phenolic oxygen and the nitrogen and sulfur atoms in the thiazole (B1198619) ring.

The three-dimensional structure of a molecule is often flexible, with rotation possible around single bonds. A Potential Energy Surface (PES) map explores the energy of a molecule as a function of one or more of its geometric parameters, such as dihedral angles. By mapping the PES, the most stable conformations (energy minima) and the energy barriers to rotation (transition states) can be identified. For this compound, a PES scan of the dihedral angle between the phenol (B47542) and thiazole rings would reveal the preferred orientation of these two moieties relative to each other.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation techniques can be used to study the behavior of this compound in a larger system, such as in solution or interacting with a biological target. These methods, which include molecular dynamics and Monte Carlo simulations, rely on force fields to describe the interactions between atoms. However, no such simulation studies have been reported for this specific compound.

Molecular Docking for Ligand-Target Binding Pose Prediction

Molecular docking is a computational tool that forecasts the most likely orientation of a ligand when it binds to a protein's active site. This technique is crucial for understanding how derivatives of this compound interact with their biological targets. For example, in the development of inhibitors for enzymes such as cyclooxygenase-1 (COX-1), molecular docking studies have been instrumental. mdpi.com

Research has demonstrated that thiazole-based compounds can effectively bind within the active site of enzymes. mdpi.com Docking simulations indicate that the thiazole and phenyl rings of these molecules participate in significant hydrophobic interactions with the amino acid residues of the target protein. mdpi.commdpi.com The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, which helps to secure the ligand in a particular orientation. mdpi.com The specific binding pose can be influenced by various substitutions on the core structure, which in turn affects the compound's inhibitory strength and selectivity. mdpi.com For instance, in studies of thiazole derivatives targeting the Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR TK), molecular docking helped to establish a binding site and understand the binding modes of the compounds. mdpi.com

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Affinity

While molecular docking offers a static image of the ligand-protein complex, molecular dynamics (MD) simulations provide a dynamic view of the system over time. MD simulations are utilized to verify the stability of the docked poses and to compute the binding free energy, which offers a more precise prediction of binding affinity. rsc.orgmdpi.com

For derivatives of this compound, MD simulations have been employed to confirm the stability of their interactions with target enzymes. rsc.orgjchemlett.com These simulations can reveal the movement of both the ligand and the protein, showing how the complex adjusts to find a stable, low-energy state. diva-portal.org By analyzing the simulation's trajectory, researchers can pinpoint crucial intermolecular interactions that persist over time, thus validating the predicted binding mode. mdpi.com Furthermore, methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory, which aids in ranking the binding affinities of different derivatives for the target. rsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies explore the connection between a compound's chemical structure and its biological activity. For this compound and its analogs, SAR studies have been essential in identifying the structural elements necessary for their intended biological effects. researchgate.netnih.gov These studies often involve the synthesis and evaluation of a series of related compounds. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies advance this by creating mathematical models that quantitatively link chemical structures to their biological activities. unige.it These models can then be used to forecast the activity of new compounds before they are synthesized. For thiazolylphenol derivatives, QSAR models have been built using a variety of molecular descriptors, including electronic, steric, and hydrophobic properties. rsc.org These models have been successful in predicting the inhibitory activity of new analogs against targets, thereby guiding the design of more potent and selective inhibitors. unige.it

In Silico Prediction of Biological Interactions and Pharmacokinetic Relevance

In addition to predicting binding to a known target, computational methods are also employed to predict the wider biological and pharmacokinetic profile of a compound. researchgate.net

Computational Assessment of Drug-Likeness and Chemical Space

"Drug-likeness" is a qualitative concept in drug design that evaluates how "drug-like" a molecule is in terms of properties like bioavailability. nih.gov Computational tools are frequently used to assess the drug-likeness of compounds by calculating their physicochemical properties. mdpi.com For derivatives of this compound, these evaluations often include calculating properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

A widely used method for this is Lipinski's "Rule of Five," which helps to predict potential issues with absorption or permeation. mdpi.com The chemical space of a compound library can also be analyzed to ensure structural diversity and novelty. nih.gov

| Property | Generally Favorable for Drug-Likeness |

| Molecular Weight | < 500 Da |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

Computational Screening for Identification of Potential Biological Targets

Computational methods can also be used to screen for new potential biological targets for a compound. core.ac.uknih.gov This "target fishing" or "reverse docking" approach involves docking a compound of interest, like a this compound derivative, against a vast library of protein structures. nih.govnih.gov This can help to uncover potential off-target effects or to find new therapeutic uses for the compound. nih.gov By identifying proteins that are predicted to bind the compound with high affinity, researchers can form new hypotheses about its mechanism of action and potential therapeutic applications. core.ac.uknih.gov

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-Methylthiazol-4-yl)phenol and its derivatives?

- Methodological Answer : Common methods involve coupling reactions between thiazole precursors and phenolic moieties. For example, derivatives like Ethyl 2-(2-carbamoyl-4-(2-methylthiazol-4-yl)phenoxy)acetate (yield: 88%) are synthesized via nucleophilic substitution or condensation reactions under reflux in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ . Optimization includes varying reaction times (6–24 hours) and temperatures (60–100°C), monitored by TLC. Post-synthesis purification employs column chromatography with solvent systems such as ethyl acetate/hexane .

Q. What characterization techniques are critical for verifying the structure of this compound derivatives?

- Methodological Answer : Multimodal analysis is essential:

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1612 cm⁻¹, phenolic O-H at ~3533 cm⁻¹) .

- NMR : ¹H NMR resolves substituent patterns (e.g., aromatic protons at δ 6.4–8.33 ppm, thiazole protons at δ 4.11 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., FABMS m/z 482.90 for a brominated analog) .

- Elemental Analysis : Validates purity (e.g., C: 54.70% experimental vs. 54.71% calculated) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its antimicrobial activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

- Ether Linkages : Derivatives with propoxy (5c) or butoxy (5f) chains show enhanced activity due to increased lipophilicity (melting points: 206°C and 139°C, respectively) .

- Amide Substitutions : Compounds like 5d (2-(2-amino-2-oxoethoxy)- analog) exhibit reduced efficacy, suggesting steric hindrance from bulky groups .

- Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., 3-Bromophenyl in 3e) improve bioactivity by enhancing electrophilicity .

Standardized assays (e.g., MIC against S. aureus) under controlled pH and temperature are critical for reproducibility .

Q. How can crystallographic data resolve contradictions in reported bioactivity of this compound analogs?

- Methodological Answer : X-ray diffraction clarifies conformational stability and intermolecular interactions. For instance:

- Hydrogen Bonding : In 3-(diethylamino)phenol, O–H⋯O interactions form four-membered rings, stabilizing the crystal lattice and potentially altering solubility .

- Planarity : Non-planar C8NO units (deviation: 0.036–0.063 Å) may reduce π-π stacking, affecting membrane penetration .

Discrepancies in activity can arise from polymorphic forms, resolved via comparative PXRD or DSC analysis .

Q. What experimental strategies are used to study the interaction of this compound with biological targets?

- Methodological Answer :

- Spectroscopic Titration : UV-Vis or fluorescence quenching assays quantify binding constants (e.g., with DNA, as seen in benzothiazine analogs) .

- Molecular Docking : Simulations using AutoDock Vina predict binding poses (e.g., triazole-thiazole derivatives docked into kinase active sites) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

Q. How can researchers optimize synthetic yields for this compound derivatives?

- Methodological Answer : Key factors include:

- Catalyst Selection : K₂CO₃ vs. NaH for deprotonation, impacting reaction rates .

- Solvent Polarity : DMF improves solubility of aromatic intermediates compared to THF .

- Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes side reactions in multi-step syntheses .

- Workup Protocols : Acid-base extraction removes unreacted starting materials, enhancing purity before chromatography .

Data Analysis and Validation

Q. How should researchers address discrepancies in NMR data for thiazole-containing compounds?

- Methodological Answer :

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift proton signals (e.g., NH peaks at δ 4.11 ppm in CDCl₃ may broaden in DMSO) .

- Dynamic Exchange : Thiazole ring protons exhibit variable splitting due to conformational flexibility; low-temperature NMR (e.g., –40°C) stabilizes signals .

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks (e.g., aromatic protons in 3g at δ 6.9–8.33 ppm) .

Q. What computational methods support the design of novel this compound analogs?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps for redox activity) .

- Molecular Dynamics (MD) : Simulates stability in biological membranes (e.g., 100-ns trajectories for permeability assessment) .

- QSAR Models : Correlate substituent descriptors (e.g., logP, molar refractivity) with antimicrobial IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.